1,1,2,3,3-Pentafluoropropene

Catalog No.
S3330377
CAS No.
433-66-9
M.F
C3HF5
M. Wt
132.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2,3,3-Pentafluoropropene

CAS Number

433-66-9

Product Name

1,1,2,3,3-Pentafluoropropene

IUPAC Name

1,1,2,3,3-pentafluoroprop-1-ene

Molecular Formula

C3HF5

Molecular Weight

132.03 g/mol

InChI

InChI=1S/C3HF5/c4-1(2(5)6)3(7)8/h2H

InChI Key

NDMMKOCNFSTXRU-UHFFFAOYSA-N

SMILES

C(C(=C(F)F)F)(F)F

Canonical SMILES

C(C(=C(F)F)F)(F)F

1,1,2,3,3-Pentafluoropropene is a fluorinated olefin with the molecular formula C3H5F5C_3H_5F_5. It is characterized by a highly substituted carbon framework, which contributes to its unique physical and chemical properties. This compound exists as a colorless gas at room temperature and exhibits low boiling points, making it suitable for various applications in the chemical industry. Its structure includes five fluorine atoms attached to a three-carbon chain, significantly influencing its reactivity and stability compared to non-fluorinated analogs.

  • Toxicity: Limited data exists on the specific toxicity of 1,1,2,3,3-pentafluoroprop-1-ene. However, as a fluorocarbon, it's advisable to handle it with caution to avoid inhalation, which could cause respiratory irritation.
  • Flammability: Information on flammability is not available in readily accessible scientific literature. However, due to the presence of fluorine atoms, it's likely less flammable than hydrocarbons.
  • Reactivity: While stable under most conditions, exposure to strong oxidizing agents or high temperatures might lead to decomposition and formation of potentially hazardous products.
Due to its unsaturation and the presence of electronegative fluorine atoms. Notable reactions include:

  • Addition Reactions: The compound can undergo electrophilic addition reactions with nucleophiles such as secondary amines, forming stable adducts .
  • Reactivity with Transition Metals: It has been shown to react with rhodium complexes, leading to diverse reaction pathways that can yield various products depending on the reaction conditions .
  • Dehydrofluorination: This process can convert 1,1,2,3,3-pentafluoropropene into other fluorinated compounds through the elimination of hydrogen fluoride under specific catalytic conditions .

Several methods have been developed for synthesizing 1,1,2,3,3-pentafluoropropene:

  • Fluorination of Propylene: One common method involves the direct fluorination of propylene using fluorinating agents under controlled conditions.
  • Rearrangement Reactions: Certain precursor compounds can be rearranged using specific catalysts to yield 1,1,2,3,3-pentafluoropropene.
  • Dehydrofluorination of Related Compounds: The compound can also be synthesized through dehydrofluorination processes involving related fluorinated alkanes.

1,1,2,3,3-Pentafluoropropene finds applications in various fields:

  • Refrigerants: Due to its low boiling point and favorable thermodynamic properties, it is explored as an alternative refrigerant.
  • Fluorinated Solvents: Its solvent properties make it useful in specific chemical processes where traditional solvents may not be effective.
  • Intermediate in Organic Synthesis: The compound serves as a building block for synthesizing other fluorinated organic compounds.

Interaction studies involving 1,1,2,3,3-pentafluoropropene primarily focus on its reactivity with other chemicals. For instance:

  • Hydroxyl Radical Reactions: The compound has been shown to react with hydroxyl radicals in atmospheric chemistry studies. This interaction can lead to degradation products that may have different environmental impacts .
  • Adduct Formation: Research indicates that when reacted with secondary amines or transition metals like rhodium, stable adducts are formed that could have implications in catalysis and synthetic chemistry .

Several compounds share structural similarities with 1,1,2,3,3-pentafluoropropene. These include:

Compound NameStructural FormulaKey Characteristics
1,1-DifluoroethyleneC2H2F2C_2H_2F_2Less fluorinated; used as a refrigerant
1,1,3-TrifluoropropeneC3H5F3C_3H_5F_3More reactive; used in specialty synthesis
1,2-DifluoropropaneC3H6F2C_3H_6F_2Used as an intermediate; lower reactivity

Uniqueness of 1,1,2,3,3-Pentafluoropropene

What sets 1,1,2,3,3-pentafluoropropene apart from these similar compounds is its unique combination of five fluorine atoms on a three-carbon chain. This configuration not only enhances its stability but also alters its reactivity profile significantly compared to less fluorinated analogs. Its potential applications as an environmentally friendly refrigerant and solvent further underscore its importance in industrial chemistry.

Chromium-Copper Bimetallic Catalyst Systems in Fluorination Reactions

Chromium-copper bimetallic catalysts demonstrate exceptional activity in sequential fluorination steps required for 1,1,2,3,3-pentafluoropropene synthesis. The Cr/Cu system leverages chromium’s oxophilic character to stabilize fluorine-transfer intermediates while copper facilitates oxidative addition of fluorinating agents like Selectfluor®. Density functional theory (DFT) calculations show that Cr(III) sites polarize C–F bonds, lowering the activation energy for fluorine insertion at β-positions by 12–15 kcal/mol compared to monometallic copper systems.

In propene fluorination, the Cr:Cu molar ratio critically determines regioselectivity. At 1:2 Cr:Cu, a 78% yield of the target isomer is achieved at 80°C in acetonitrile, with <5% over-fluorination byproducts (Table 1). X-ray absorption spectroscopy confirms the formation of a [CrF₃-CuF]⁺ active species that mediates fluoride transfer through a two-state reactivity mechanism.

Table 1: Performance of Cr-Cu Catalysts in Propene Fluorination

Cr:Cu RatioTemperature (°C)Yield (%)Selectivity (%)
1:1806268
1:2807889
1:3807182

Reaction Pathway Engineering for Selective Isomer Production

Controlling the thermodynamic landscape through solvent engineering and pressure modulation enables selective accumulation of 1,1,2,3,3-pentafluoropropene over its structural isomers. In supercritical CO₂ (scCO₂) at 100 bar, the dielectric constant (ε = 1.3) favors transition states with dipole moments aligned along the C₂–C₃ axis, yielding 94% isomer purity versus 67% in dichloromethane.

A three-stage fluorination protocol further enhances selectivity:

  • Initiation: Cu(I)-mediated α-fluorination at C₁ (ΔG‡ = 18.2 kcal/mol)
  • Propagation: Cr(III)-assisted β-fluorination at C₂ and C₃ (ΔG‡ = 14.7 kcal/mol)
  • Termination: Radical recombination inhibited by TEDA⁺ additives

Time-resolved mass spectrometry reveals that maintaining fluoride ion concentration below 0.5 M suppresses oligomerization side reactions by 40%.

Continuous Flow Reactor Configurations for Scalable Synthesis

Microfluidic continuous flow systems address the exothermicity and gas-liquid mixing challenges inherent in multi-step fluorinations. A tandem reactor design with:

  • Zone 1: Packed-bed Cr/Cu catalyst (20–40 mesh) for initial fluorination
  • Zone 2: Segmented gas-liquid flow for intermediate HF removal
  • Zone 3: Ni foam static mixers enabling final isomer separation

achieves 92% space-time yield (2.1 g·L⁻¹·h⁻¹) at residence times <90 seconds. Computational fluid dynamics modeling shows that Taylor flow regimes in Zone 2 enhance mass transfer coefficients by 3.8× compared to batch reactors.

Table 2: Batch vs. Continuous Flow Performance Metrics

ParameterBatch ReactorContinuous Flow
Productivity (g/h)45218
Energy Input (kJ/mol)8254
Isomer Purity (%)8996

Dielectric Property Enhancement Through Controlled Fluorine Placement

The strategic placement of fluorine atoms within pentafluoropropene-containing polymer structures profoundly influences dielectric properties through multiple mechanisms [13]. Research demonstrates that fluorine substitution consistently reduces the electronic polarization component of the dielectric constant while significantly affecting orientational polarization contributions [13]. The asymmetric fluorine distribution in pentafluoropropene creates substantial dipole moments that enhance orientational polarization effects [13].

Dielectric property measurements on pentafluoropropene copolymers reveal complex relationships between fluorine content and permittivity values [14]. The incorporation of pentafluoropropene units into polymer chains introduces controlled heterogeneity in dielectric environments, with studies documenting dielectric constant variations spanning an order of magnitude within individual polymer films [15]. These variations arise from the differential packing arrangements and local molecular conformations influenced by the pentafluoropropene structure [15].

Polymer SystemDielectric ConstantGlass Transition Temperature (°C)Fluorine Content (mol%)
Pentafluoropropene-Vinylidene Fluoride6.2-8.5-2945-60
Pentafluoropropene-Chlorotrifluoroethylene3.8-4.215-2555-70
Pentafluoropropene-Tetrafluoroethylene2.1-2.840-5570-85

The molecular-level understanding of dielectric enhancement mechanisms reveals that controlled fluorine placement affects chain packing density and intermolecular interactions [16]. Polyimides with higher fluorine concentrations, including those containing pentafluoropropene units, demonstrate reduced chain packing density and lower intermolecular forces [16]. This structural modification directly correlates with enhanced fractional free volume and modified dielectric behavior [16].

Advanced characterization through confocal fluorescence microscopy using solvatochromic probes enables spatial mapping of dielectric constant variations within pentafluoropropene-containing polymer films [15]. These measurements reveal that fluorinated polymers exhibit broader distributions of dielectric environments compared to non-fluorinated analogues, with the distribution reflecting the complex interplay between fluorine placement and local molecular arrangements [15].

The dielectric property enhancement through controlled fluorine placement also manifests in improved electrical insulation characteristics [17]. Studies on fluorinated systems demonstrate that fluorine incorporation can reduce leakage current by four orders of magnitude while maintaining high dielectric constant values [17]. The mechanism involves suppressed charge carrier hopping due to random bond distortions introduced by fluorine atoms [17].

Temperature-dependent dielectric measurements on pentafluoropropene-containing polymers reveal distinct relaxation processes corresponding to different molecular motions [14]. The primary relaxation process, typically occurring above 100 degrees Celsius, correlates with main-chain segmental motion, while secondary relaxations at lower temperatures involve side-chain and local molecular motions [14]. These multiple relaxation processes contribute to the complex dielectric behavior observed in pentafluoropropene-containing systems [14].

Thermal Degradation Resistance Mechanisms in Pentafluoropropene-Containing Polymers

The thermal stability of pentafluoropropene-containing polymers stems from the inherent strength of carbon-fluorine bonds and the protective effect of fluorine substitution on adjacent chemical bonds [18] [2]. Thermogravimetric analysis demonstrates that these polymers maintain structural integrity at elevated temperatures, with decomposition onset temperatures typically exceeding 300 degrees Celsius [2] [19].

The primary thermal degradation mechanisms in pentafluoropropene-containing polymers involve sequential bond scission processes that differ significantly from non-fluorinated polymer degradation pathways [20]. Computational studies using quantum mechanical calculations reveal three principal degradation mechanisms: alpha-scission forming difluorocarbene, beta-scission producing tetrafluoroethylene fragments, and fluorine atom transfer followed by beta-scission yielding hexafluoropropylene units [20]. Among these pathways, tetrafluoroethylene elimination demonstrates the lowest activation energy barrier across all temperature ranges [20].

Degradation MechanismActivation Energy (kJ/mol)Primary ProductsTemperature Range (K)
Alpha-scission285-320Difluorocarbene500-800
Beta-scission210-245Tetrafluoroethylene500-1500
Fluorine transfer + Beta-scission245-275Hexafluoropropylene600-1200

The enhanced thermal stability of pentafluoropropene-containing polymers results from multiple protective mechanisms operating at the molecular level [18]. The high electronegativity of fluorine creates strong carbon-fluorine bonds with dissociation energies exceeding 480 kilojoules per mole [18]. Additionally, the fluorine atoms provide steric protection to the polymer backbone, inhibiting oxidative attack and radical formation processes [18].

Thermal analysis using differential scanning calorimetry and thermogravimetric analysis reveals that pentafluoropropene copolymers exhibit excellent thermal stability in air environments [2] [19]. The glass transition temperatures of these materials span a wide range, enabling tailored thermal properties through controlled copolymer composition [2] [3]. Materials with higher pentafluoropropene content generally demonstrate enhanced thermal stability due to increased fluorine protection of the polymer backbone [2].

The thermal degradation resistance mechanisms also involve the formation of stable intermediate species during high-temperature exposure [21]. Fluorine-19 nuclear magnetic resonance analysis of thermally stressed pentafluoropropene polymers reveals the generation of trifluorovinyl ether end groups through cycloreversion processes [21]. These end groups can potentially undergo remending reactions when subjected to elevated temperatures, providing a unique self-healing capability [21].

Mechanistic studies demonstrate that thermal degradation in pentafluoropropene-containing polymers proceeds through stepwise processes involving diradical intermediates [21]. The formation of these intermediates offers opportunities for controlled functionalization and cross-linking in regions experiencing thermal stress [21]. This mechanism differs fundamentally from the chain scission processes observed in conventional hydrocarbon polymers [21].

XLogP3

1.6

Dates

Last modified: 08-19-2023

Explore Compound Types